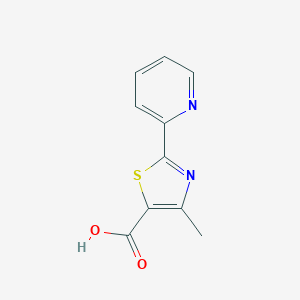

2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHWPOPCNNAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187991 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34418-48-9 | |

| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The core thiazole ring is constructed via a Hantzsch condensation reaction between pyridine-2-carbothioamide and ethyl 2-chloroacetoacetate. This reaction forms the ethyl ester precursor, ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate. Subsequent hydrolysis of this ester yields the final carboxylic acid product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate

This procedure outlines the Hantzsch thiazole synthesis to form the ethyl ester intermediate.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| Pyridine-2-carbothioamide | ≥98% | Sigma-Aldrich |

| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich |

| Ethanol (Absolute) | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |

| Distilled Water | - | - |

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-2-carbothioamide (1.0 eq) and absolute ethanol.

-

Stir the mixture until the pyridine-2-carbothioamide is fully dissolved.

-

To the resulting solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product under vacuum to yield ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >95% |

| Appearance | Off-white to pale yellow solid |

Step 2: Synthesis of this compound

This section details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate | (From Step 1) | - |

| Sodium Hydroxide (NaOH) | ACS Grade | Sigma-Aldrich |

| Ethanol | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR Chemicals |

| Distilled Water | - | - |

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from readily available starting materials to the final product. The Hantzsch reaction provides an efficient method for constructing the substituted thiazole ring system, a common and valuable scaffold in medicinal chemistry. The subsequent hydrolysis is a standard and high-yielding transformation to unmask the carboxylic acid functionality, which is often crucial for biological activity or for further chemical modification.

Caption: Logical flow of the two-step synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The presented methods are robust and scalable, making them suitable for both academic research and industrial drug development applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical synthesis. The information is compiled from various sources to assist researchers in its handling, characterization, and application in drug discovery and development.

Chemical Identity and Structure

This compound is a synthetic intermediate characterized by a pyridine ring linked to a methylthiazole carboxylic acid moiety. Its structure plays a crucial role in its chemical reactivity and biological interactions.

-

IUPAC Name: 4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid

-

Synonyms: 4-Methyl-2-(2-pyridyl)-5-thiazolecarboxylic acid, 4-METHYL-2-PYRIDIN-2-YL-1,3-THIAZOLE-5-CARBOXYLIC ACID[2]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of the compound. It is a solid, typically appearing as white crystals.[1]

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molar Mass | 220.25 g/mol | [1][2] |

| Density | 1.381 g/cm³ | [1] |

| Melting Point | 221-226 °C (with decomposition) | [1][2] |

| Boiling Point | 457.3°C at 760 mmHg | [1] |

| Appearance | White crystalline solid | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. Note the variations in reported quantitative data, which may depend on experimental conditions such as temperature and purity. The compound is generally soluble in water and organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

| Solvent | Concentration | Source |

| Dimethylformamide (DMF) | 10 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |

| Ethanol | 0.3 mg/mL | [2] |

Applications in Drug Development

This compound is primarily utilized as a multifunctional intermediate in the synthesis of various biologically active compounds.[1] It has been investigated for its potential in developing antibacterial, anti-inflammatory, and anti-tumor agents.[1] Notably, derivatives of similar 2-aminothiazole-5-carboxylic acids have been designed based on the structure of dasatinib, a known kinase inhibitor, in an effort to develop potent anti-tumor drugs.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard analytical techniques for characterizing novel heterocyclic compounds are applicable.

General Characterization Workflow A typical workflow for the physicochemical characterization of a synthetic intermediate like this compound is outlined below.

References

- 1. chembk.com [chembk.com]

- 2. 34418-48-9 CAS MSDS (4-METHYL-2-PYRIDIN-2-YL-1,3-THIAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic molecule that serves as a key synthetic intermediate in the development of various pharmaceutically active compounds.[1][2][3][4] While direct biological activity data for this specific parent compound is limited in publicly available research, its structural motif is a cornerstone in a multitude of derivatives exhibiting significant biological effects. This technical guide provides an in-depth overview of the biological activities associated with the 2-(2-pyridyl)thiazole scaffold, drawing from research on its various derivatives. The thiazole ring, often found in natural products like vitamin B1 (thiamine), and the pyridine ring are important pharmacophores known to contribute to a wide range of biological activities.[5][6][7] The combination of these two heterocyclic systems in the 2-(2-pyridyl)thiazole core has led to the discovery of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Core Biological Activities of 2-(2-Pyridyl)thiazole Derivatives

Derivatives of the 2-(2-pyridyl)thiazole scaffold have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

A significant body of research has focused on the development of 2-(2-pyridyl)thiazole derivatives as potential anticancer agents.[5][8][9][10] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.

One study detailed the synthesis of novel pyridine-thiazole hybrid molecules and their evaluation for cytotoxic action against a panel of tumor cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia.[8] Notably, certain derivatives displayed high antiproliferative activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a half-maximal inhibitory concentration (IC50) of 0.57 µM in HL-60 human promyelocytic leukemia cells.[8] Preliminary screening by the National Cancer Institute (NCI) of one pyridine-thiazole hybrid at a single 10 µM dose showed growth inhibition of over 50% in all 60 tested cancer cell lines.[8]

Another area of interest is the inhibition of protein kinases, which are crucial for cancer cell signaling.[8] Some thiazole-bearing drugs, such as dasatinib, function as kinase inhibitors.[8] Research into 5-(pyridin-2-yl)thiazoles has identified potent inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[11] For example, certain derivatives showed over 95% inhibition of ALK5 at a concentration of 0.1 µM in a luciferase reporter assay.[11]

Antimicrobial and Antiplasmodial Activities

The 2-(2-pyridyl)thiazole scaffold has also been explored for its potential in combating infectious diseases. A series of compounds derived from a 2-amino-4-(2-pyridyl)thiazole scaffold were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.[12] Optimal antimycobacterial activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole, a substituted phenyl ring at the 2-amino position, and an amide linker.[12] The most effective antiplasmodial activity was found in compounds with a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[12]

Enzyme Inhibition

Beyond kinase inhibition in cancer, derivatives of the 2-(2-pyridyl)thiazole scaffold have been investigated as inhibitors of other key enzymes. For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential xanthine oxidase (XO) inhibitors for the treatment of gout and hyperuricemia.[13] Certain derivatives with fluoro and chloro substitutions on the benzamido moiety exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively.[13]

Furthermore, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative derivatives of the 2-(2-pyridyl)thiazole scaffold.

Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | [8] |

| 4 | NCI-60 Panel | GI50 (average) | 31.7 µM | [8] |

| 15i | HaCaT (p3TP-luc) | % Inhibition (0.1 µM) | > 95% | [11] |

| 15k | HaCaT (p3TP-luc) | % Inhibition (0.1 µM) | > 95% | [11] |

Table 2: Antimicrobial and Antiplasmodial Activity of 2-Amino-4-(2-pyridyl)thiazole Derivatives

| Compound Class | Organism | Activity Metric | Value Range | Reference |

| Substituted Phenyl Amides | M. tuberculosis H37Rv | MIC | Not specified | [12] |

| Substituted Phenyl Derivatives | P. falciparum NF54 | IC50 | Not specified | [12] |

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Compound ID | Enzyme | Activity Metric | Value | Reference |

| 5b | Xanthine Oxidase | IC50 | 0.57 µM | [13] |

| 5c | Xanthine Oxidase | IC50 | 0.91 µM | [13] |

| - | IMP-1 (Metallo-β-lactamase) | IC50 | 34.7 µM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the biological evaluation of 2-(2-pyridyl)thiazole derivatives.

In Vitro Anticancer Screening (NCI-60)

The primary anticancer screening of pyridine-thiazole derivatives was conducted by the National Cancer Institute (NCI) using their standard 60-cell line panel at a single high dose (10⁻⁵ M). The methodology involves the following steps:

-

Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, the test compound is added at the specified concentration.

-

The plates are incubated for an additional 48 hours.

-

The endpoint measurement is determined by in situ cell viability/cytotoxicity using a sulforhodamine B (SRB) protein assay.

-

-

Data Analysis: The percentage growth is calculated relative to the no-drug control and the time-zero number of cells.

ALK5 Luciferase Reporter Assay

The inhibitory activity of 5-(pyridin-2-yl)thiazole derivatives against TGF-β type 1 receptor kinase (ALK5) was evaluated using a cell-based luciferase reporter assay.

-

Cell Line and Transfection: HaCaT keratinocytes are transiently transfected with the p3TP-luc reporter construct, which contains a luciferase gene under the control of a TGF-β-responsive promoter.

-

Compound Treatment: Transfected cells are treated with the test compounds at various concentrations.

-

Luciferase Assay: After a specified incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage inhibition of luciferase activity is calculated relative to a vehicle-treated control.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives against xanthine oxidase was determined spectrophotometrically.

-

Reaction Mixture: The assay mixture contains phosphate buffer, the test compound, and xanthine oxidase enzyme solution.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, xanthine.

-

Measurement: The absorbance is monitored at 295 nm, which corresponds to the formation of uric acid.

-

Data Analysis: The percentage inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the biological activity of 2-(2-pyridyl)thiazole derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide integrates theoretical predictions based on the well-established spectroscopic characteristics of its constituent functional groups—a pyridine ring, a methyl-substituted thiazole ring, and a carboxylic acid moiety. This document outlines detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it presents predicted data in structured tables and visual workflows to aid in the characterization of this compound and its analogs. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of novel heterocyclic compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl H (ortho to N) | 8.6 - 8.8 | d | ~4-5 |

| Pyridyl H (para to N) | 8.0 - 8.2 | t | ~7-8 |

| Pyridyl H (meta to N, adjacent to thiazole) | 7.9 - 8.1 | d | ~7-8 |

| Pyridyl H (meta to N) | 7.5 - 7.7 | t | ~6-7 |

| Thiazole -CH₃ | 2.6 - 2.8 | s | - |

| Carboxylic Acid -OH | 12.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C=O | 162 - 165 |

| Thiazole C-S (C2) | 168 - 172 |

| Pyridyl C (ipso, attached to thiazole) | 150 - 153 |

| Thiazole C (ipso, attached to pyridine) | 158 - 162 |

| Thiazole C-CH₃ | 145 - 148 |

| Pyridyl C (ortho to N) | 149 - 151 |

| Pyridyl C (para to N) | 137 - 139 |

| Pyridyl C (meta to N) | 124 - 126 |

| Pyridyl C (meta to N, adjacent to thiazole) | 121 - 123 |

| Thiazole C-COOH | 115 - 118 |

| Thiazole -CH₃ | 18 - 20 |

Predicted FT-IR Data

Sample State: KBr Pellet

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N Stretch (Pyridine & Thiazole) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z Value | Interpretation |

| 235.04 | [M+H]⁺ (Calculated for C₁₀H₉N₂O₂S⁺: 235.0385) |

| 257.02 | [M+Na]⁺ (Calculated for C₁₀H₈N₂O₂SNa⁺: 257.0204) |

| 217.03 | [M-OH]⁺ |

| 190.04 | [M-COOH]⁺ |

| 147.03 | [Thiazole ring fragment] |

| 78.03 | [Pyridine ring fragment] |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a DTGS detector.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A spectrum of a pure KBr pellet will be collected as the background.

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): Ramp from 10 to 40 eV.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺).

-

Determine the exact mass and calculate the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is primarily recognized as a synthetic intermediate in pharmaceutical chemistry. As such, dedicated studies on its specific mechanism of action are not publicly available. This guide, therefore, explores the potential mechanisms of action by examining the biological activities of structurally related compounds, including 2-pyridylthiazole and 4-methylthiazole-5-carboxylic acid derivatives. The information presented herein is intended to provide a foundational understanding for future research and drug discovery efforts.

Introduction: The Therapeutic Promise of the Pyridyl-Thiazole Scaffold

The hybrid scaffold of a pyridine ring fused with a thiazole-5-carboxylic acid moiety represents a privileged structure in medicinal chemistry. Compounds bearing this core have demonstrated a wide array of biological activities, primarily through the inhibition of key enzymatic targets implicated in various disease states. This technical guide will delve into the potential mechanisms of action of this compound by extrapolating from the known activities of its structural analogs. The primary putative targets identified in the literature for such scaffolds include c-Met kinase, xanthine oxidase, metallo-β-lactamases, α-amylase, and carboxypeptidase A.

Potential Mechanisms of Action and Associated Signaling Pathways

Based on the activities of structurally similar molecules, this compound could potentially exert its biological effects through the inhibition of one or more of the following key enzymes.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the c-Met signaling pathway is a known driver in the development and progression of numerous cancers. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have emerged as a promising therapeutic strategy. Structurally related pyridyl-thiazole derivatives have shown potent inhibitory activity against c-Met kinase.

Signaling Pathway:

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways are central to the cellular processes that, when aberrantly activated, contribute to tumorigenesis and metastasis.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout. Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase. These compounds often act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.

Inhibition of Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Thiazole derivatives have been investigated as potential MBL inhibitors, with some acting as competitive inhibitors of various MBL classes.

Inhibition of α-Amylase

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. Inhibition of α-amylase can slow down carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. Pyridine and thiazole-containing compounds have been shown to inhibit α-amylase activity.

Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. It plays a role in various physiological processes, and its inhibition has been explored for different therapeutic applications. Pyridine dicarboxylic acids have been identified as competitive inhibitors of carboxypeptidase A.

Data Presentation: Quantitative Activity of Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of compounds structurally related to this compound against the potential target enzymes.

Table 1: c-Met Kinase Inhibitory Activity of Pyridyl-Thiazole and Related Derivatives

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Pyrazolopyridine Derivative 5a | c-Met | Enzyme Assay | 4.27 | [1] |

| Pyrazolopyridine Derivative 5b | c-Met | Enzyme Assay | 7.95 | [1] |

| Pyridine Bioisostere of Cabozantinib | c-Met | Kinase Assay | 4.9 | [2] |

| Thiazole Carboxamide 51am | c-Met | Enzyme Assay | 2.54 | [3] |

Table 2: Xanthine Oxidase Inhibitory Activity of Thiazole-5-Carboxylic Acid Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid (5b) | Xanthine Oxidase | Spectrophotometric | 0.57 | [4][5] |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid (5c) | Xanthine Oxidase | Spectrophotometric | 0.91 | [4][5] |

| Thiazole-5-carboxylic acid derivative (GK-20) | Xanthine Oxidase | Spectrophotometric | 0.45 | [6] |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | In vitro | 0.0035 | [7] |

Table 3: Metallo-β-Lactamase Inhibitory Activity of Thiazole and Pyridine Derivatives

| Compound | Target | Assay Type | Ki (µM) | Reference |

| l-BTZ enantiomer | IMP-1 (B1 MBL) | In vitro | 6-15 | [8] |

| l-BTZ enantiomer | L1 (B3 MBL) | In vitro | 10-12 | [8] |

| 2-picolinic acid | CphA MBL | In vitro | 5.7 | [9] |

| pyridine-2,4-dicarboxylic acid | CphA MBL | In vitro | 4.5 | [9] |

Table 4: α-Amylase Inhibitory Activity of Thiazole and Pyridine Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Benzimidazole-based Thiazole Derivative | α-Amylase | In vitro | 1.31 - 38.60 | [10] |

| Imidazo[1,2-a]pyridine Derivative | α-Amylase | In vitro | 81.14 - 153.51 | [11] |

| Thiazolidine-4-one Derivative (5a) | α-Amylase | In vitro | 90.04% inhibition at 100 µg/mL | [12] |

Table 5: Carboxypeptidase A Inhibitory Activity of Pyridine Derivatives

| Compound | Target | Assay Type | Additional Data | Reference |

| Pyridine dicarboxylates | Carboxypeptidase A | Competitive Inhibition | Ki values in µM range | [9] |

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays relevant to the potential targets of this compound.

c-Met Kinase Inhibition Assay (TR-FRET)

This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., 1X Kinase Buffer) containing a constant percentage of DMSO.

-

Assay Plate Setup: In a 384-well plate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.

-

Enzyme Addition: Add recombinant c-Met enzyme to all wells except the negative controls.

-

Initiate Kinase Reaction: Add a mixture of a fluorescently labeled substrate (e.g., ULight™-poly GT) and ATP to all wells. Incubate at room temperature.

-

Stop and Detect: Add a stop/detection mix containing EDTA and a europium-labeled antibody that recognizes the phosphorylated substrate. Incubate to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. The ratio of acceptor to donor emission is proportional to the kinase activity.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay measures the production of uric acid, which absorbs light at 295 nm.

-

Reagent Preparation: Prepare solutions of xanthine oxidase, xanthine (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Assay Mixture: In a 96-well UV-transparent plate, mix the test compound solution, buffer, and xanthine oxidase solution. Pre-incubate the mixture.

-

Initiate Reaction: Add the xanthine solution to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 295 nm using a microplate reader and continue to take readings at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.

Metallo-β-Lactamase (MBL) Inhibition Assay (Spectrophotometric)

This assay monitors the hydrolysis of a β-lactam substrate (e.g., imipenem) by the change in absorbance.

-

Reagent Preparation: Prepare solutions of the purified MBL enzyme, the β-lactam substrate, and the test compound in a suitable buffer (e.g., HEPES buffer).

-

Assay Mixture: In a quartz cuvette or UV-transparent plate, mix the buffer, enzyme, and test compound. Incubate for a defined period.

-

Initiate Reaction: Add the β-lactam substrate to the mixture.

-

Data Acquisition: Monitor the decrease in absorbance at the wavelength specific for the β-lactam substrate (e.g., 297 nm for imipenem) over time using a spectrophotometer. The rate of decrease in absorbance corresponds to the rate of hydrolysis.

α-Amylase Inhibition Assay

This protocol uses a colorimetric method to determine α-amylase activity.[13][14]

-

Substrate Preparation: Suspend starch in a buffer (e.g., Tris-HCl, pH 6.9, with CaCl2), boil to dissolve, and pre-incubate at 37°C.

-

Assay Mixture: Add the test compound solution and porcine pancreatic α-amylase solution to the substrate solution and incubate at 37°C.[13]

-

Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 50% acetic acid).[13]

-

Quantification: Centrifuge the mixture and measure the absorbance of the supernatant at 595 nm. The absorbance is inversely proportional to the α-amylase activity.

Carboxypeptidase A Inhibition Assay

This microplate-based assay measures the hydrolysis of a synthetic substrate.[15][16]

-

Reagent Preparation: Prepare solutions of bovine carboxypeptidase A (bCPA), a synthetic substrate (e.g., N-[4-methoxyphenylazoformyl]-Phe-OH), and the test compound in a suitable buffer (e.g., Tris-HCl with NaCl, pH 7.5).[15]

-

Assay Mixture: In a 96-well plate, mix the bCPA solution and the test compound solution. Incubate at 37°C.[15]

-

Initiate Reaction: Add the substrate solution to all wells.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 340 nm) every 30 seconds for a defined period using a microplate reader. The rate of change in absorbance reflects the enzyme activity.[15]

Conclusion and Future Directions

While this compound is currently positioned as a building block in pharmaceutical synthesis, the analysis of its structural components suggests a high potential for biological activity. The pyridyl-thiazole scaffold is a recurring motif in inhibitors of several key enzymes implicated in cancer, inflammatory diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the most probable mechanisms of action, supported by quantitative data from closely related analogs and detailed experimental protocols to facilitate further investigation.

Future research should focus on the direct biological evaluation of this compound and its derivatives against the panel of targets identified in this guide. Such studies will be crucial in elucidating its precise mechanism of action and unlocking its full therapeutic potential. The provided experimental workflows and signaling pathway diagrams offer a roadmap for these future endeavors, aiming to translate the chemical promise of this scaffold into tangible therapeutic benefits.

References

- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-class metallo-β-lactamase inhibition by bisthiazolidines reveals multiple binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study [mdpi.com]

- 11. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-amylase inhibitory assay [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

The Genesis of a Versatile Scaffold: A Technical Guide to 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader exploration of pyridylthiazole derivatives as scaffolds for bioactive compounds. This guide will illuminate its likely synthetic origins based on established chemical principles, provide detailed experimental protocols, and present its physicochemical data in a structured format.

Introduction: A Legacy of Pyridylthiazoles in Drug Discovery

The fusion of pyridine and thiazole rings has given rise to a plethora of compounds with diverse and potent biological activities. The thiazole ring, a key component in natural products like vitamin B1, and the pyridine moiety, a cornerstone of many pharmaceuticals, together create a scaffold with rich potential for therapeutic intervention.[1] Research into pyridylthiazole derivatives has unveiled compounds with promising anticancer, antisecretory, and other pharmacological properties.[2][3] It is within this vibrant landscape of medicinal chemistry that this compound emerged as a valuable synthetic intermediate. Its structure offers multiple points for chemical modification, making it an ideal starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents.

The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach

The most probable and widely accepted method for the synthesis of this compound is through a multi-step process beginning with the Hantzsch thiazole synthesis. This classic reaction involves the condensation of a thioamide with an α-haloketone. In this case, the synthesis would commence with the reaction of pyridine-2-carbothioamide and ethyl 2-chloro-3-oxobutanoate to form the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

The initial step is the Hantzsch thiazole synthesis to form the ethyl ester intermediate.

Experimental Protocol:

A mixture of pyridine-2-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as absolute ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol.

Table 1: Reaction Parameters for the Synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

| Parameter | Value |

| Reactants | Pyridine-2-carbothioamide, Ethyl 2-chloro-3-oxobutanoate |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours (typical) |

| Work-up | Precipitation with water, filtration |

| Purification | Recrystallization from ethanol |

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

The purified ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried.

Table 2: Reaction Parameters for the Hydrolysis of the Ethyl Ester

| Parameter | Value |

| Reactant | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate |

| Reagents | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol/Water mixture |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (typical) |

| Work-up | Acidification with HCl, filtration |

| Purification | Washing with water and drying |

Physicochemical Properties and Characterization

The resulting this compound is typically a solid at room temperature. Its identity and purity are confirmed through various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 34418-48-9 |

| Purity (typical) | ≥97% |

| ¹H NMR | Spectral data would show characteristic peaks for the pyridyl, methyl, and carboxylic acid protons. |

| ¹³C NMR | Spectral data would confirm the presence of all carbon atoms in their respective chemical environments. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be observed. |

| Infrared Spectroscopy | Characteristic absorption bands for the C=O (carboxylic acid), C=N, and C-S bonds would be present. |

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and the logical relationship of the key components.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis and analysis.

Conclusion and Future Perspectives

While the specific historical "moment of discovery" for this compound remains elusive in the published literature, its synthetic pathway is well-established through the principles of the Hantzsch thiazole synthesis. Its significance lies not in a singular application but in its role as a versatile building block for the creation of novel compounds with potential therapeutic value. The continued exploration of derivatives synthesized from this core scaffold holds promise for the development of new and effective drugs in various therapeutic areas, particularly in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.

References

Methodological & Application

Applications of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid serves as a crucial scaffold in the field of medicinal chemistry. While it primarily functions as a versatile synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and the inhibition of key enzymes.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data related to the medicinal chemistry applications of this compound and its analogues.

Application Note 1: Anticancer Activity of 4-Methylthiazole-5-carboxylic Acid Derivatives

Derivatives of the 4-methylthiazole-5-carboxylic acid core structure have been investigated as potential therapeutic agents for breast cancer.[5] These compounds have been synthesized and evaluated for their ability to inhibit the growth of human breast adenocarcinoma cell lines, with some showing promising activity.[5]

One proposed mechanism of action for these compounds is the inhibition of mucin oncoproteins, such as MUC1.[5] MUC1 is overexpressed in a variety of cancers, including breast cancer, and is associated with tumor progression and metastasis. By targeting MUC1, these thiazole derivatives may disrupt cancer cell signaling and survival pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of this compound (referred to as compound 1 in the study) and one of its potent derivatives against the MDA-MB-231 human breast adenocarcinoma cell line.[5]

| Compound ID | Structure | Cell Line | Assay Method | IC50 (µM) |

| 1 | This compound | MDA-MB-231 | MTT Assay | ~25 |

| 3d | N-(4-fluorophenyl)-4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide | MDA-MB-231 | MTT Assay | ~15 |

Note: The IC50 values are approximated from the graphical data presented in the cited literature.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of the thiazole derivatives on cancer cell lines.[5]

Materials:

-

MDA-MB-231 breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Visualization: Proposed Anticancer Workflow

Caption: Workflow for the synthesis and in vitro evaluation of anticancer thiazole derivatives.

Application Note 2: Enzyme Inhibition by Thiazole Derivatives

Derivatives of the 4-methylthiazole-5-carboxylic acid scaffold have been identified as potent inhibitors of several clinically relevant enzymes, highlighting their potential for the treatment of inflammatory diseases, cancers, and bacterial infections.

Dual Inhibition of 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (bCA II)

Certain benzylidenehydrazinyl substituted thiazole derivatives have demonstrated dual inhibitory activity against 15-LOX and bovine carbonic anhydrase II (bCA II).[6] 15-LOX is implicated in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the progression of some cancers.[6] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[6]

Quantitative Data: 15-LOX and bCA II Inhibition

| Compound ID | Structure | Target Enzyme | IC50 (µM) |

| 5a | (E)-ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 15-Lipoxygenase | 0.12 ± 0.002 |

| Bovine Carbonic Anhydrase II | 2.93 ± 0.22 | ||

| 5h | (E)-ethyl 2-(2-(4-nitrobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate | Bovine Carbonic Anhydrase II | 1.26 ± 0.24 |

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric method for determining the inhibitory activity of test compounds against 15-LOX.[6]

Materials:

-

15-Lipoxygenase (soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare a stock solution of linoleic acid and the enzyme in the borate buffer.

-

Assay Mixture: In each well of the microplate, add 150 µL of borate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the 15-LOX enzyme solution.

-

Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

-

Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the linoleic acid substrate solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a spectrophotometer. The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Inhibition of Metallo-β-lactamases (MBLs)

2-Substituted 4,5-dihydrothiazole-4-carboxylic acids, which are structurally related to the core compound, have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[7][8] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[8] The development of MBL inhibitors is a critical strategy to overcome this resistance.

Quantitative Data: Metallo-β-lactamase Inhibition

| Compound | Target Enzyme | IC50 (µM) |

| 2-(pyridin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 34.7 |

Visualization: Signaling Pathway Inhibition

Caption: Inhibition of key enzymes by thiazole derivatives.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthesis is based on the Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of thiazole rings.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the target compound and its synthetic intermediate. Please note that experimental yields can vary based on reaction scale and purification efficiency.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Solubility | Typical Yield (%) |

| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Yellow Solid | Soluble in ethanol, pyridine | 75-85 |

| Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate | C₁₂H₁₂N₂O₂S | 248.30 | Off-white/Yellow Solid | Soluble in ethanol, ethyl acetate, DCM | 60-75 |

| This compound | C₁₀H₈N₂O₂S | 220.25 | White Crystalline Solid | Soluble in DMSO, DMF, aqueous base[1] | 80-95 |

Experimental Protocols

The synthesis of this compound is achieved in a three-step process, starting from commercially available 2-cyanopyridine.

Step 1: Synthesis of Pyridine-2-carbothioamide (Starting Material)

This protocol outlines the synthesis of the thioamide starting material from 2-cyanopyridine.[2]

Materials:

-

2-Cyanopyridine

-

Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaHS)

-

Pyridine (anhydrous)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Water bath

Procedure:

-

In a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-cyanopyridine in a mixture of anhydrous pyridine and ethanol.

-

Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[2]

-

Once the reaction is complete, stop the H₂S flow and bubble nitrogen gas through the mixture to remove any excess dissolved H₂S.

-

Remove the solvents under reduced pressure to obtain the crude product.

-

Dissolve the crude solid in water and acidify with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.

-

Dry the solid over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.

Characterization: The identity and purity of the product should be confirmed by melting point, FTIR, and ¹H NMR spectroscopy.

Step 2: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This step involves the core Hantzsch thiazole synthesis to construct the desired thiazole ring system. The procedure is adapted from a similar synthesis of a pyridyl-thiazole derivative.[3]

Materials:

-

Pyridine-2-carbothioamide (from Step 1)

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate solution (10%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine pyridine-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent).

-

Add absolute ethanol to the flask to serve as the solvent.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.[3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Neutralize the solution with a 10% sodium bicarbonate solution, which will cause the product to precipitate.[3]

-

Filter the resulting solid, wash thoroughly with water, and air dry.

-

The crude product can be further purified by recrystallization from ethanol.

Characterization: Confirm the structure of the ethyl ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the target carboxylic acid. This is a standard hydrolysis procedure.

Materials:

-

Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (from Step 2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water in a round-bottom flask.

-

Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl.

-

The carboxylic acid will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the three-step synthesis of this compound.

Caption: Synthetic route to the target carboxylic acid.

Role in Drug Discovery

This compound and its derivatives are valuable scaffolds in drug discovery programs. The following diagram shows a conceptual workflow of how this molecule can be utilized.

Caption: Role as a scaffold in a drug discovery pipeline.

References

Application Notes and Protocols for 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound that holds significant potential in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a thiazole moiety, is a common motif in pharmacologically active molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, pyridine-containing compounds are prevalent in numerous approved drugs. This document provides detailed experimental procedures for the synthesis of this compound and protocols for evaluating its potential biological activities.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol.[1] |

| CAS Number | 34418-48-9 |

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved via a Hantzsch-type thiazole synthesis followed by ester hydrolysis. The overall workflow involves the reaction of pyridine-2-carbothioamide with an ethyl 2-chloroacetoacetate to form the ethyl ester of the target compound, which is then hydrolyzed to the carboxylic acid.

Materials and Reagents:

-

Pyridine-2-carbothioamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Protocol 1.1: Synthesis of Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.05 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a 10% aqueous solution of sodium bicarbonate.

-

A precipitate of ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 1.2: Hydrolysis to this compound

-

Suspend the purified ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 2: Biological Activity Screening Protocols

Given the known activities of related thiazole and pyridine derivatives, the following protocols are provided as general methods to screen for the potential anti-inflammatory and anticancer activities of this compound.

Protocol 2.1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

-

Determine the percentage inhibition of NO production for each concentration of the test compound.

Protocol 2.2: In Vitro Anticancer Activity - MTT Cell Viability Assay

This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials and Reagents:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Appropriate cell culture medium with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.3: 15-Lipoxygenase (15-LOX) Inhibitor Screening Assay

This spectrophotometric assay measures the inhibition of 15-lipoxygenase, an enzyme involved in inflammatory pathways.

Materials and Reagents:

-

Soybean 15-Lipoxygenase (15-LOX) enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

This compound (dissolved in DMSO)

-

Quercetin or Nordihydroguaiaretic acid (NDGA) as a positive control

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a working solution of 15-LOX in borate buffer.

-

Prepare a substrate solution of linoleic acid in borate buffer.

-

In a quartz cuvette, mix the borate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxide product.

-

Calculate the rate of reaction from the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 2.4: Carbonic Anhydrase (CA) Inhibitor Screening Assay

This colorimetric assay measures the inhibition of carbonic anhydrase, an enzyme implicated in various diseases.

Materials and Reagents:

-

Bovine or human carbonic anhydrase II

-

p-Nitrophenyl acetate (pNPA) substrate

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound (dissolved in DMSO)

-

Acetazolamide as a positive control

-

96-well microplate and a microplate reader

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase solution. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the pNPA substrate solution.

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction from the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Potential Signaling Pathway Involvement

Based on the known anti-inflammatory effects of similar compounds, this compound may exert its effects by modulating key inflammatory signaling pathways such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety procedures.

References